WDR5-IN-4 (tfa) is a small molecule inhibitor targeting the WD Repeat-Containing Protein 5, a crucial component in various oncogenic processes, particularly through its interaction with the MYC transcription factor. The compound has been developed as part of a broader effort to inhibit WDR5's role in gene regulation and cancer progression. WDR5 plays a significant role in the assembly of histone methyltransferase complexes, which are essential for the epigenetic regulation of gene expression.
WDR5-IN-4 (tfa) is classified as a WDR5 inhibitor and is part of a series of compounds designed to disrupt the WDR5-MYC interaction. This compound is synthesized to enhance specificity and potency against WDR5, making it a valuable tool in cancer research and therapeutic development. The compound is derived from extensive structure-activity relationship studies aimed at optimizing binding affinity and biological efficacy against WDR5.
The synthesis of WDR5-IN-4 (tfa) involves multiple steps that typically start with known chemical scaffolds that have shown activity against WDR5. For instance, the synthesis may begin with an intermediate such as 5-methyl-4-nitroimidazole, which undergoes various chemical modifications including N-alkylation and functional group transformations to yield the final product.
Key techniques employed in the synthesis include:
The detailed synthetic route can be complex, often requiring optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of WDR5-IN-4 (tfa) features several key functional groups that contribute to its binding affinity for WDR5. The compound typically contains:
X-ray crystallography or NMR data may provide insights into the three-dimensional conformation of WDR5-IN-4 when bound to its target, revealing critical interactions that stabilize the inhibitor within the WDR5 binding site.
WDR5-IN-4 (tfa) undergoes specific chemical interactions upon binding to WDR5, primarily characterized by:
These interactions are essential for inhibiting the protein's function, ultimately leading to reduced MYC activity and altered gene expression profiles associated with oncogenesis.
WDR5-IN-4 (tfa) functions by competitively inhibiting the interaction between WDR5 and MYC. The mechanism involves:
Quantitative assays such as fluorescence polarization assays are often used to determine binding affinities (K_d values) which indicate how effectively WDR5-IN-4 can displace MYC from its binding site.
WDR5-IN-4 (tfa) exhibits several notable physical and chemical properties:
These properties make it suitable for in vitro studies assessing its efficacy as a therapeutic agent against cancers driven by MYC overexpression.
WDR5-IN-4 (tfa) is primarily utilized in research settings focused on:
The ongoing research into compounds like WDR5-IN-4 highlights their potential not only as therapeutic agents but also as valuable tools for understanding complex cellular mechanisms involved in cancer progression.
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.:
CAS No.: 71869-92-6
CAS No.: 610764-96-0